molecular formula C8H10N2O B13806485 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol CAS No. 69393-38-0

2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol

Cat. No.: B13806485
CAS No.: 69393-38-0
M. Wt: 150.18 g/mol
InChI Key: LEJOBAXXSNDVSN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol is a chemical compound that features a bicyclo[111]pentane core with an imidazole ring attached at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors for carbene insertion or radical addition reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active molecules. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can be compared with other bicyclo[1.1.1]pentane derivatives and imidazole-containing compounds:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Imidazole-Containing Compounds: These compounds contain the imidazole ring but differ in the attached substituents. Examples include histamine and clotrimazole.

The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the imidazole ring, which imparts distinct physicochemical properties and potential biological activities.

Properties

CAS No.

69393-38-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol

InChI

InChI=1S/C8H10N2O/c11-8(5-1-6(8)2-5)7-3-9-4-10-7/h3-6,11H,1-2H2,(H,9,10)

InChI Key

LEJOBAXXSNDVSN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C2(C3=CN=CN3)O

Origin of Product

United States

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